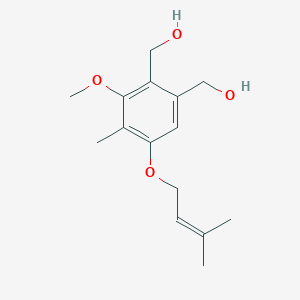

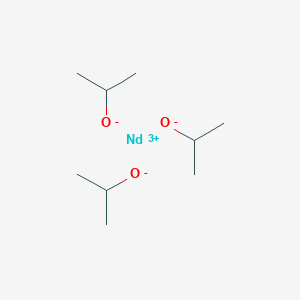

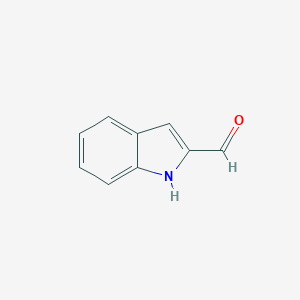

![molecular formula C13H14N2OS B100934 N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide CAS No. 18210-26-9](/img/structure/B100934.png)

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide

Übersicht

Beschreibung

The compound "N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide" is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, similar compounds with variations in their chemical structure have been synthesized and evaluated for various biological activities, such as agonistic activity against β3-adrenergic receptors, antimicrobial activity, and potential anticancer properties . These compounds are characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with various functional groups.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including N-acylation, chloroacetylation, and click chemistry approaches. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction analysis . Additionally, computational methods like density functional theory (DFT) have been employed to investigate the electronic properties and molecular interactions of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied using molecular docking analysis, Fukui function, and electrophilicity-based charge transfer (ECT) methods. These studies provide insights into the potential biological interactions of the compounds, such as their interactions with DNA bases or biological receptors . For instance, the charge transfer interactions between N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide and DNA bases were examined to understand its potential as a drug molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and electronic behavior, have been analyzed in different solvents using computational models like the IEFPCM solvation model. The HOMO-LUMO energy gap and other wave functional properties have been determined to assess the reactivity of the compounds in various solvents . Additionally, the thermodynamic properties of some compounds have been calculated to understand their stability under different temperature conditions .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Organic Field-Effect Transistors (OFETs)

-

Anti-Inflammatory and Anti-Psychotic Drugs

- Thiophene-based drugs such as Suprofen and Articaine are known for their anti-inflammatory and anesthetic properties respectively .

- Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Synthesis of Anticancer and Anti-Atherosclerotic Agents

-

Antioxidant Activity

-

Synthesis of Anticancer and Anti-Atherosclerotic Agents

-

Metal Complexing Agents and Insecticides

-

Voltage-Gated Sodium Channel Blocker and Dental Anesthetic

Eigenschaften

IUPAC Name |

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-8,14H,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODRDZNZYORNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355511 | |

| Record name | N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide | |

CAS RN |

18210-26-9 | |

| Record name | N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

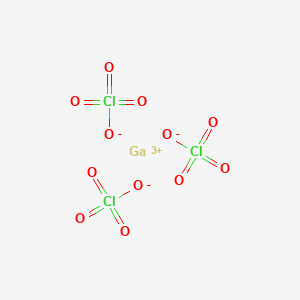

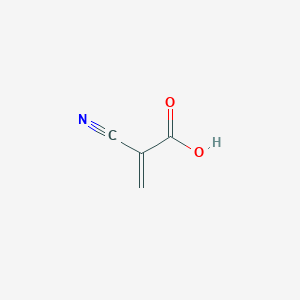

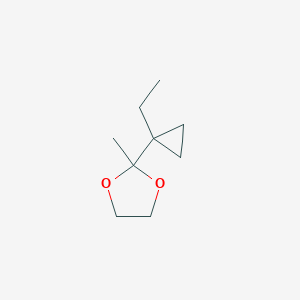

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

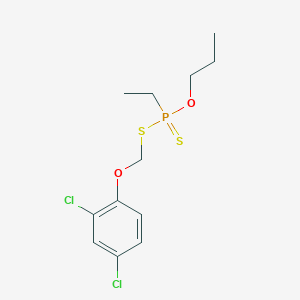

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)